N-(3-Bromo-4-fluorophenyl)thian-3-amine
Description
Properties
Molecular Formula |
C11H13BrFNS |
|---|---|
Molecular Weight |
290.20 g/mol |
IUPAC Name |
N-(3-bromo-4-fluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H13BrFNS/c12-10-6-8(3-4-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
UVFXCSWUUHHJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Halogenated Phenyl Precursors
The halogenation of aromatic compounds such as fluorobenzene derivatives is a critical step. Several methods are documented:
Note: The choice of precursor depends on the subsequent steps, with aldehyde or toluene derivatives being common starting points.
Synthetic Routes for N-(3-bromo-4-fluorophenyl)thian-3-amine
Based on the literature, the most effective synthetic pathways involve multi-step organic reactions, including halogenation, nucleophilic substitution, and ring-closure reactions.
Route 1: Halogenation Followed by Nucleophilic Aromatic Substitution
Step 1: Bromination of 4-fluorotoluene or 4-fluorobenzaldehyde to obtain 3-bromo-4-fluorophenyl derivatives.
Step 2: Conversion of the halogenated phenyl compound into an amino-phenyl intermediate, often via nucleophilic substitution with ammonia or amines.
Step 3: Formation of the thian (thiophene) ring attached to the amino-phenyl group, typically through cyclization reactions involving thiophene derivatives.
Route 2: Direct Bromination of Phenyl-Thian Derivatives
This approach involves starting from a pre-formed thian-amine core, followed by selective bromination of the phenyl ring using electrophilic brominating agents such as bromine or N-bromosuccinimide (NBS).
Route 3: Multi-step Synthesis with Halogenation and Ring Closure
A more sophisticated method involves:
- Synthesizing a phenylthiophene precursor.
- Brominating the phenyl ring at the desired position using controlled electrophilic substitution.
- Introducing amino groups via nucleophilic substitution or reduction steps.
Specific Preparation Methods and Conditions
Final Functionalization to Attach the Thian Ring
The attachment of the thian (thiophene) ring with amino functionality generally involves:
- Formation of a thiophene derivative with reactive sites.
- Coupling reactions such as Suzuki or Buchwald-Hartwig amination to connect the phenyl and thiophene rings.
- Amino group introduction through nucleophilic substitution or reduction processes.
This step often employs palladium-catalyzed cross-coupling reactions under inert atmospheres, with solvents like toluene or ethanol, at temperatures ranging from 80°C to 120°C.
Notes on Optimization and Industrial Scale-up
- Reaction conditions such as temperature, solvent choice, and halogenating agent concentration significantly influence yield and purity.
- Flow chemistry techniques are increasingly used for scaling up halogenation steps, offering better control and safety.
- Purification often involves distillation, recrystallization, or chromatography to achieve high-purity intermediates.
Summary and Data Table
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorophenyl)thian-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid .
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)thian-3-amine is a chemical compound with a unique structure featuring a thian (thiophene) ring and a bromo-fluorophenyl moiety. It has a molecular formula of and a molecular weight of approximately 236.06 g/mol. This compound is primarily intended for research purposes and is not designed for human therapeutic or veterinary applications.
Applications in Scientific Research
This compound is valuable in medicinal chemistry as a building block for developing pharmacologically active agents. Its applications are related to its potential interactions with biological targets such as enzymes and receptors. Studies involving this compound often include binding assays and computational modeling to predict interactions with various biological macromolecules, which helps to elucidate its mechanism of action and potential therapeutic effects.
Potential in Antibacterial Research
α,β-unsaturated carbonyl compounds, including thiophene derivatives, have shown antibacterial activity . For instance, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, an α,β-unsaturated carbonyl compound, has been studied for its potential to prevent bacterial growth by binding to specific protein targets like DNA gyrase, glucose 6-phosphate synthase, dihydrofolate reductase, dehydrosqualene synthase, and undecaprenyl pyrophosphate synthase .
Other applications
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Isomer: N-(3-Bromo-4-fluorophenyl)thian-4-amine
The 4-amine isomer (thian-4-amine) shares the same molecular formula (C₁₁H₁₃BrFNS ) and molecular weight (290.20 g/mol ) as the 3-amine derivative . Key differences arise from the position of the amine group on the thiane ring:
Heterocyclic Analogs: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
This thiazole-containing analog () replaces the thiane ring with a thiazole moiety, introducing a nitrogen atom into the heterocycle . Comparative features include:
- Bioactivity: Thiazole derivatives are known for antimicrobial properties, suggesting that the thiane analog could be explored for similar applications.
Brominated Aromatic Amines: 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
highlights a brominated aniline derivative with trifluoromethyl and dimethylamine groups . Key comparisons:
- Substituent Effects : The trifluoromethyl group enhances lipophilicity compared to the fluorine atom in the target compound, impacting membrane permeability.
- Synthetic Methodology : Bromination strategies (e.g., para-bromination of aromatic amines) used here could be adapted for synthesizing N-(3-Bromo-4-fluorophenyl)thian-3-amine.
Triazole and Phthalimide Derivatives
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (): This triazole-based compound demonstrates the role of bromine in stabilizing aromatic interactions during synthesis .
- 3-Chloro-N-phenyl-phthalimide (): The phthalimide group’s electron-deficient nature contrasts with the electron-rich thiane ring, highlighting divergent applications in polymer chemistry versus medicinal chemistry .
Data Tables: Key Properties and Comparisons
Table 1. Structural and Physicochemical Comparisons
Biological Activity
N-(3-Bromo-4-fluorophenyl)thian-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound possesses a distinctive thian (thiophene) ring combined with a bromo-fluorophenyl moiety. Its molecular formula is C9H7BrFN, with a molecular weight of approximately 236.06 g/mol. The presence of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a promising candidate for further pharmacological studies .
The mechanism of action of this compound involves its interaction with specific enzymes and receptors, which modulate various biological pathways. Research indicates that this compound may inhibit the activity of certain enzymes involved in inflammatory processes and interact with receptors that regulate cell growth and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound demonstrates potential inhibitory effects on enzymes linked to inflammatory responses.
- Receptor Interaction : It may engage with growth factor receptors, influencing cellular proliferation and survival pathways.
Antiproliferative Effects
Several studies have highlighted the antiproliferative properties of this compound. For instance, in vitro assays have shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that this compound exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Fluorophenyl)thian-3-amine | Fluorine at position 2 | Moderate antiproliferative activity |
| N-(4-Fluorophenyl)thian-3-amine | Fluorine at position 4 | Lower enzyme inhibition compared to target |
| N-(3-Chlorophenyl)thian-3-amine | Chlorine instead of bromine | Enhanced antimicrobial properties |
The unique positioning of the bromine and fluorine atoms in this compound contributes to its distinct biological profile compared to its analogs, affecting both reactivity and biological activity.
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its biological evaluations. Notably:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
- Binding Affinity Studies : Computational docking analyses revealed strong binding interactions with targets such as DNA gyrase and dihydrofolate reductase (DHFR), indicating mechanisms through which the compound may exert its biological effects .
- Safety Profile Evaluation : Toxicity assessments indicated that the compound did not exhibit significant cytotoxicity at therapeutic concentrations, supporting its further development as a safe therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-(3-Bromo-4-fluorophenyl)thian-3-amine?
A typical approach involves coupling 3-bromo-4-fluoroaniline with heterocyclic intermediates under controlled conditions. For example, oxadiazole-carboximidoyl chloride can react with 3-bromo-4-fluoroaniline in aqueous media at 60°C to form carboximidamide derivatives, as demonstrated in analogous syntheses . Additionally, substitution reactions using thian-3-amine precursors and halogenated aryl groups are feasible, with optimization of stoichiometry and temperature critical for yield .
Q. How is this compound characterized using crystallography?
Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL or SIR97 is standard. SHELXL is widely used for small-molecule refinement, offering robust handling of high-resolution data and twinning . Data collection should emphasize resolution (<1.0 Å) to resolve bromine and fluorine positional ambiguities.
Q. What analytical techniques confirm purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and liquid chromatography-mass spectrometry (LC-MS) validate purity and molecular weight. Nuclear magnetic resonance (NMR) (¹H/¹³C/¹⁹F) resolves regiochemistry, particularly distinguishing bromine/fluorine substitution patterns .
Q. What are the best storage practices for this compound?
Storage at -20°C in anhydrous powder form ensures long-term stability (up to 2 years). For solutions (e.g., DMSO), use -80°C for extended storage (6 months) to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key factors include:
- Temperature control : Heating to 60°C improves reaction kinetics but must avoid thermal degradation .
- Catalyst screening : Palladium-based catalysts may enhance coupling efficiency.
- AI-driven route planning : Tools like PubChem’s retrosynthesis analyzer suggest alternative pathways using databases like Reaxys or Pistachio for one-step optimizations .
Q. How do bromine and fluorine substituents influence reactivity?
The electron-withdrawing nature of bromine and fluorine directs electrophilic substitution to the para position. Steric effects from bromine may hinder accessibility, requiring polar solvents (e.g., DMF) to improve solubility. This is observed in analogous imidazo[4,5-b]pyridine derivatives .
Q. How are crystallographic data contradictions resolved during refinement?
SHELXL’s constraints (e.g., ISOR, DELU) mitigate thermal displacement errors. For twinned data, the HKLF5 format in SHELXL allows partitioning of overlapping reflections. Manual adjustment of occupancy parameters may resolve halogen disorder .
Q. What computational methods predict viable synthetic pathways?
Retrosynthesis tools leverage reaction databases (e.g., Reaxys, Pistachio) to propose routes. For example, AI models prioritize coupling reactions between thian-3-amine and bromo-fluorophenyl precursors, validated by similarity to patented oxadiazole syntheses .
Q. How to address regioselectivity challenges in substitution reactions?
Q. What intermediates are critical in the synthesis of this compound?
Key intermediates include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
